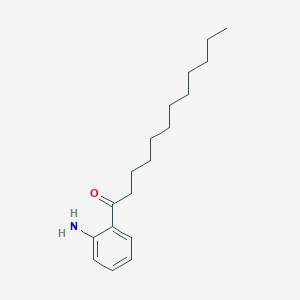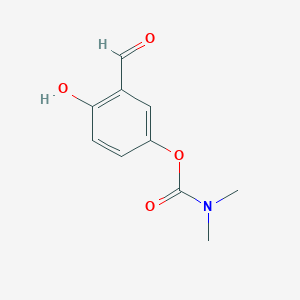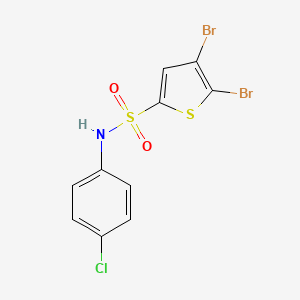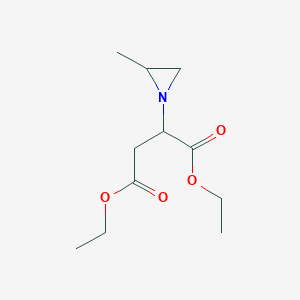![molecular formula C18H19F3N2O2 B12608500 (Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone CAS No. 918479-82-0](/img/structure/B12608500.png)
(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone is a complex organic compound that features a furan ring, a piperazine ring, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the piperazine ring and the trifluoromethyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The choice of method depends on the desired scale of production and the specific requirements of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to interact with various enzymes and receptors makes it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of (Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the trifluoromethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The piperazine ring can also contribute to the compound’s overall activity by modulating its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylbenzimidazole: This compound shares the trifluoromethyl group and has similar applications in medicinal chemistry.
Tri(2-furyl)phosphine: This compound contains the furan ring and is used in organic synthesis and catalysis.
Uniqueness
(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone is unique due to its combination of a furan ring, a piperazine ring, and a trifluoromethyl group. This combination provides a distinct set of chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
918479-82-0 |
|---|---|
Formule moléculaire |
C18H19F3N2O2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
furan-2-yl-[4-[2-[2-(trifluoromethyl)phenyl]ethyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H19F3N2O2/c19-18(20,21)15-5-2-1-4-14(15)7-8-22-9-11-23(12-10-22)17(24)16-6-3-13-25-16/h1-6,13H,7-12H2 |
Clé InChI |
WRZSVXYRTNNXEW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCC2=CC=CC=C2C(F)(F)F)C(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


propanedinitrile](/img/structure/B12608418.png)

![2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide](/img/structure/B12608423.png)






![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)



